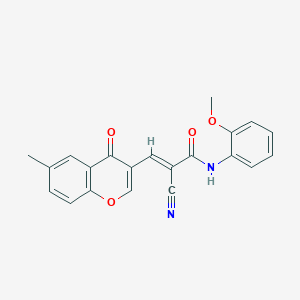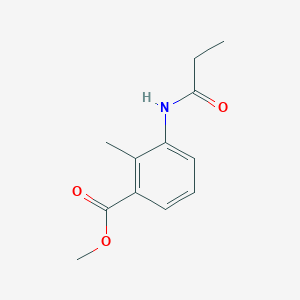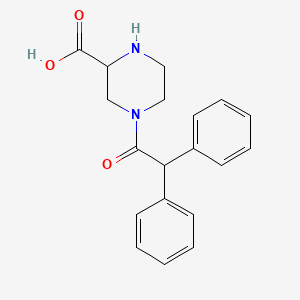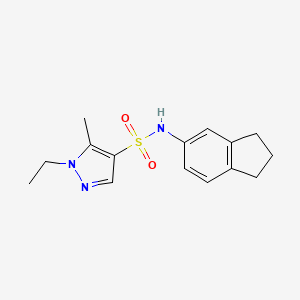![molecular formula C20H19N5 B5431429 2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ML277 and is a selective inhibitor of the K2P3.1 potassium channel. The K2P3.1 channel is involved in various physiological processes and has been linked to several diseases, including cancer, hypertension, and atrial fibrillation.
Wirkmechanismus
ML277 selectively inhibits the K2P3.1 channel by binding to a specific site on the channel protein. This binding results in the inhibition of potassium ion efflux, which can lead to changes in membrane potential and cellular function.
Biochemical and Physiological Effects:
The inhibition of the K2P3.1 channel by ML277 has been shown to have several biochemical and physiological effects. In cancer cells, ML277 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In hypertension models, ML277 has been shown to reduce blood pressure by inhibiting vascular smooth muscle cell proliferation and contraction. In atrial fibrillation models, ML277 has been shown to reduce atrial fibrillation-induced arrhythmia.
Vorteile Und Einschränkungen Für Laborexperimente
The selective inhibition of the K2P3.1 channel by ML277 provides several advantages for lab experiments. ML277 can be used to investigate the role of the K2P3.1 channel in various physiological and pathological processes. However, the limitations of ML277 include its potential off-target effects and its limited bioavailability.
Zukünftige Richtungen
Several future directions for the research on ML277 include the investigation of its potential therapeutic applications in other disease models, the development of more potent and selective K2P3.1 channel inhibitors, and the investigation of the potential side effects of ML277. Additionally, the development of new techniques to improve the bioavailability of ML277 could also enhance its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile involves a multi-step process that starts with the reaction of 4-phenyl-1H-pyrazole-5-carbaldehyde with piperidine to form 4-(4-phenyl-1H-pyrazol-5-yl)piperidine. This intermediate is then coupled with 2-bromo-3-cyanopyridine in the presence of a palladium catalyst to yield this compound.
Wissenschaftliche Forschungsanwendungen
The K2P3.1 channel has been implicated in various physiological and pathological processes, including cell proliferation, migration, and apoptosis. ML277 has been shown to selectively inhibit this channel, making it a potential therapeutic agent for the treatment of diseases associated with K2P3.1 channel dysfunction. Several studies have investigated the potential of ML277 in various disease models, including cancer, hypertension, and atrial fibrillation.
Eigenschaften
IUPAC Name |
2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c21-13-17-7-4-10-22-20(17)25-11-8-16(9-12-25)19-18(14-23-24-19)15-5-2-1-3-6-15/h1-7,10,14,16H,8-9,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMLMOWNQGGSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=NN2)C3=CC=CC=C3)C4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-methoxyethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B5431352.png)

![4-(4-morpholinylmethyl)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5431358.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5431364.png)
![7-(2-methoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431368.png)
![2-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B5431376.png)

![methyl 4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5431384.png)
![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5431391.png)

![N-{4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B5431413.png)
![4-tert-butyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5431423.png)
![N,N-dimethyl-3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine 2-butenedioate](/img/structure/B5431444.png)
